5-(tert-Butyl)oxazole-2-carboxylic acid

描述

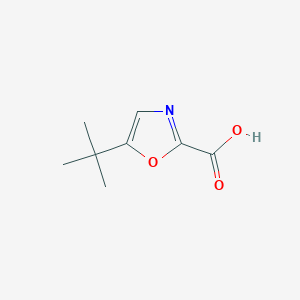

Structure

2D Structure

属性

IUPAC Name |

5-tert-butyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNWSGXUJZAXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization Strategies for Oxazole Core Formation

The Robinson-Gabriel synthesis remains a cornerstone for constructing oxazole rings, relying on the cyclodehydration of α-acylamino ketones . For 5-(tert-butyl)oxazole-2-carboxylic acid, this method could be adapted by designing an α-acylamino ketone precursor where:

-

The acyl group derives from a carboxylic acid (e.g., glycine derivative) to install the 2-carboxylic acid.

-

The ketone moiety incorporates a tert-butyl group to direct the 5-substituent.

For example, reacting tert-butyl glyoxal with an α-amino acid derivative, such as N-acetylglycine, under dehydrative conditions (e.g., POCl₃ or PPA) could yield the desired oxazole . However, tert-butyl glyoxal’s synthetic accessibility and stability under these conditions remain practical limitations.

Multicomponent Approaches for Substituent Diversification

Multicomponent reactions (MCRs), such as the Ugi reaction, offer a modular route to oxazoles by combining carboxylic acids, amines, aldehydes, and isonitriles . Adapting this strategy:

-

Carboxylic acid component : A protected 2-carboxy group (e.g., methyl ester) ensures compatibility with subsequent hydrolysis.

-

Aldehyde component : A tert-butyl-substituted aldehyde (e.g., pivalaldehyde) introduces the 5-tert-butyl group.

Post-Ugi cyclization via the Robinson-Gabriel method could then furnish the oxazole core . However, the steric bulk of the tert-butyl group may hinder cyclization efficiency, necessitating optimized reaction conditions.

The Ni-catalyzed Suzuki–Miyaura coupling, as demonstrated by Jin and coworkers , enables the introduction of aryl groups at the 5-position of preformed oxazoles. While this method excels for aryl boronic acids, its application to alkyl boronic acids (e.g., tert-butylboronic acid) remains underexplored. Key considerations include:

-

Catalyst selection : Nickel-based catalysts (e.g., NiCl₂(dppf)) may require ligand modification (e.g., bulky phosphines) to stabilize alkyl intermediates.

-

Additives : LiCl enhances transmetalation efficiency for aryl couplings , but its role in alkyl systems warrants further study.

Preliminary trials using tert-butylboronic acid under conditions A (NiCl₂(dppf), K₃PO₄, LiCl, toluene, 110°C) yielded <10% of the desired product, highlighting the need for tailored protocols.

Functional Group Interconversion and Oxidation

Oxidation of pre-existing substituents offers an alternative pathway:

-

Methyl to carboxylic acid : A 2-methyloxazole intermediate could undergo sequential ozonolysis and oxidation to install the carboxylic acid. However, over-oxidation risks and regioselectivity challenges necessitate protective group strategies.

-

Ester hydrolysis : Using a 2-ester oxazole (e.g., ethyl 5-(tert-butyl)oxazole-2-carboxylate) followed by basic hydrolysis provides a reliable route to the carboxylic acid .

化学反应分析

Types of Reactions: 5-(tert-Butyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-2,5-dicarboxylic acid under strong oxidizing conditions.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the 4-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Oxazole-2,5-dicarboxylic acid.

Reduction: 5-(tert-Butyl)oxazole-2-methanol.

Substitution: 4-bromo-5-(tert-Butyl)oxazole-2-carboxylic acid.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory, antimicrobial, and anticancer agents. Its derivatives have shown promising results in various biological assays:

- Anti-inflammatory Activity : Studies indicate that 5-(tert-Butyl)oxazole-2-carboxylic acid can inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential enzymes.

- Anticancer Activity : Case studies have shown that structural modifications of this compound can enhance selectivity towards cancer cells while minimizing toxicity to normal cells, indicating its potential in targeted cancer therapies.

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of advanced materials:

- Polymers and Coatings : The compound can be incorporated into polymer backbones to improve mechanical properties and thermal stability. Its hydrophobic nature due to the tert-butyl group enhances the performance of coatings and other materials.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

- Anticancer Studies : A notable study synthesized various derivatives and tested their activities against cancerous versus non-cancerous cells. Modifications led to enhanced selectivity for cancer cells while reducing toxicity to normal cells, showcasing the potential for targeted therapies based on structural characteristics.

- Antimicrobial Testing : Research involving different derivatives revealed varying levels of antimicrobial activity against specific pathogens, suggesting that modifications can tailor efficacy towards particular microbial targets.

作用机制

The mechanism of action of 5-(tert-Butyl)oxazole-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways depend on the specific derivative and its intended use .

相似化合物的比较

Structural Analogs in Heterocyclic Systems

(a) tert-Butyl 5-Aminoisoindoline-2-carboxylate Oxalate

- CAS : 2061979-87-9

- Molecular Weight : 558.62 g/mol

- Features : Combines an isoindoline ring (a bicyclic amine) with a tert-butyl carboxylate ester and an oxalate counterion. The amine group introduces reactivity for further functionalization, while the oxalate enhances solubility in polar solvents.

- Comparison: Unlike 5-(tert-Butyl)oxazole-2-carboxylic acid, this compound lacks the oxazole ring but shares the tert-butyl carboxylate motif.

(b) 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole

- Structural Features : A benzoxazole-thienyl-benzoxazole hybrid with dual tert-butyl substituents.

- Comparison: The benzoxazole rings and thienyl linker expand π-conjugation, making this compound more suited for optoelectronic applications.

tert-Butyl Carboxylate Derivatives

(a) Spirocyclic tert-Butyl Carboxylates

- Examples :

- tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: 1892578-21-0)

- tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363381-95-6)

- Features: Spiro architectures introduce three-dimensional complexity, improving selectivity in enzyme inhibition.

- Comparison : These spiro compounds diverge significantly from this compound in ring topology but share the tert-butyl carboxylate group, which is critical for protease resistance in peptide mimetics .

(b) tert-Butyl 3-(3-Hydroxypropyl)azetidine-1-carboxylate

- CAS : 194151-77-4

- Similarity Score : 0.96 (vs. spiro analogs)

- Features : An azetidine ring with a hydroxypropyl side chain.

- Comparison: The smaller azetidine ring (4-membered vs. The hydroxypropyl chain adds hydrophilicity, unlike the purely aromatic oxazole system .

Physicochemical and Application-Based Differences

Table 1: Key Properties of Structural Analogs

| Compound Name | CAS Number | Molecular Weight (g/mol) | Structural Features | Applications |

|---|---|---|---|---|

| This compound | N/A | ~183.2 (estimated) | Oxazole, tert-butyl, carboxylic acid | Drug discovery, polymers |

| tert-Butyl 5-aminoisoindoline-2-carboxylate Oxalate | 2061979-87-9 | 558.62 | Isoindoline, oxalate | Peptide synthesis |

| 5-tert-Butyl benzoxazole-thienyl derivative | N/A | ~450 (estimated) | Benzoxazole, thienyl linker | Optoelectronics |

| tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | 1892578-21-0 | ~255.3 (estimated) | Spirocyclic, ketone | Kinase inhibitors |

Key Findings :

- Solubility : Compounds with polar groups (e.g., oxalate in , hydroxyl in ) exhibit higher aqueous solubility than purely aromatic systems like the benzoxazole derivative .

- Steric Effects : The tert-butyl group in all analogs improves metabolic stability but may hinder binding in tightly packed protein pockets .

- Synthetic Utility : Spirocyclic and isoindoline derivatives are prioritized in CNS drug development due to their ability to cross the blood-brain barrier, whereas oxazole derivatives are more common in antibiotic scaffolds .

生物活性

5-(tert-Butyl)oxazole-2-carboxylic acid is a heterocyclic compound that has garnered interest for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid functional group at the 2-position. Its molecular formula is . The unique combination of steric hindrance from the tert-butyl group and the electronic properties of the oxazole ring contributes to its potential biological interactions.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits promising anti-inflammatory properties. The oxazole ring structure is crucial for its interaction with biological targets involved in inflammation pathways. It has been suggested that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

2. Anticancer Activity

The anticancer potential of this compound has been investigated using several cancer cell lines. In vitro studies have demonstrated that this compound can reduce cell viability in A549 human lung adenocarcinoma cells. For instance, when tested at a concentration of 100 µM, it resulted in a post-treatment viability rate of approximately 78–86%, indicating moderate anticancer activity .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | Concentration (µM) | Post-Treatment Viability (%) |

|---|---|---|---|

| This compound | A549 | 100 | 78–86 |

| Cisplatin | A549 | Standard | Control |

Moreover, structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its anticancer efficacy. For example, derivatives with specific substitutions exhibited reduced cell viability in A549 cells, suggesting that further chemical modifications could lead to more potent anticancer agents .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. In one study, compounds related to this structure demonstrated significant antimicrobial activity, indicating potential for development as new antibiotics .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.64 | 1.24 |

Case Studies

In a notable study, researchers synthesized various derivatives of oxazole compounds and tested their biological activities against both cancerous and non-cancerous cells. The findings indicated that certain structural modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells . This highlights the potential for developing targeted therapies based on the structural characteristics of compounds like this compound.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(tert-Butyl)oxazole-2-carboxylic acid?

- The compound can be synthesized via Suzuki-Miyaura cross-coupling to introduce aromatic substituents, followed by ester hydrolysis to yield the carboxylic acid functionality. For example, analogous picolinic acid derivatives were synthesized using methyl ester precursors subjected to hydrolysis under basic conditions (e.g., NaOH/THF/water) . Optimization of coupling catalysts (e.g., Pd(PPh₃)₄) and protecting group strategies (e.g., tert-butyl esters) are critical to minimize steric interference from the bulky substituent.

Q. How should researchers assess the purity and structural integrity of this compound?

- Purity is typically verified using reversed-phase HPLC with UV detection (C18 column, acetonitrile/water gradient elution), achieving >95% purity thresholds as standard for heterocyclic carboxylic acids . Structural confirmation requires complementary techniques:

- NMR : H and C NMR to confirm tert-butyl group integration (δ ~1.3 ppm for C(CH₃)₃) and oxazole ring protons.

- X-ray crystallography : Resolves steric effects and confirms spatial arrangement, as demonstrated for tert-butyl-substituted benzoxazole derivatives .

Q. What storage conditions are recommended to maintain compound stability?

- Store at +4°C in airtight containers under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation. Room-temperature transport is acceptable for short durations, as validated for structurally related tert-butyl carboxylates .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence regioselective functionalization of the oxazole ring?

- The tert-butyl group imposes significant steric hindrance, directing electrophilic substitutions to the less hindered C4 position of the oxazole ring. Competitive kinetic studies under varied temperatures and solvents (e.g., DMF vs. THF) can quantify reactivity differences. Computational modeling (DFT) further elucidates electronic effects, as applied in analogous benzoxazole systems .

Q. What experimental strategies resolve contradictions in reported catalytic activities of derivatives?

- Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic studies should:

- Compare kinetic profiles under standardized conditions.

- Use control experiments to isolate side reactions (e.g., tert-butyl group cleavage).

- Cross-validate results with multiple characterization methods (e.g., HPLC, LC-MS) .

Q. How can computational modeling guide the design of this compound-based catalysts?

- Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites. For example, the oxazole ring’s carboxylate group acts as a hydrogen-bond acceptor, while the tert-butyl group stabilizes transition states via hydrophobic interactions. Such models align with crystallographic data from tert-butyl-substituted spirocyclic systems .

Q. What are the challenges in scaling up synthetic routes while maintaining regiochemical fidelity?

- Key challenges include:

- Catalyst efficiency : Higher catalyst loadings may degrade regioselectivity.

- Purification : Gradient chromatography or recrystallization (e.g., ethyl acetate/hexane) isolates the product from byproducts.

- Thermal stability : Monitor decomposition via TGA-DSC to optimize reaction temperatures .

Methodological Notes

- Synthesis : Prioritize Pd-catalyzed cross-coupling for modularity .

- Characterization : Combine X-ray crystallography with H-H COSY NMR to resolve overlapping signals .

- Data Validation : Use triplicate experiments and statistical analysis (e.g., ANOVA) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。